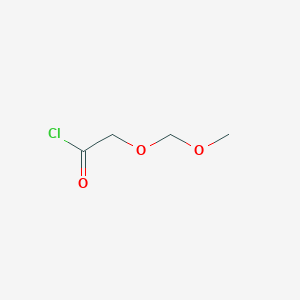

2-(Methoxymethoxy)acetyl chloride

Descripción general

Descripción

2-(Methoxymethoxy)acetyl chloride is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a methoxymethoxy group, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Methoxymethoxy)acetyl chloride can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in toluene as a solvent, and the mixture is heated to around 40-45°C. The reaction proceeds with the formation of chloromethyl methyl ether, which is then further reacted to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction is carefully controlled to prevent the formation of by-products and to ensure the safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methoxymethoxy)acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form methoxyacetic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the methoxymethoxyacetyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Zinc bromide, aluminum chloride.

Solvents: Toluene, dichloromethane.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Methoxyacetic Acid: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Synthetic Routes

2-(Methoxymethoxy)acetyl chloride can be synthesized through various methods, typically involving the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst like zinc bromide. The reaction generally occurs in toluene at temperatures around 40-45°C, yielding the desired compound with high purity and yield .

Organic Synthesis

The primary application of this compound is in organic synthesis. It serves as an important intermediate for the preparation of various compounds:

- Amides : Formed by reacting with amines.

- Esters : Produced through reactions with alcohols.

- Methoxyacetic Acid : Generated via hydrolysis .

Pharmaceuticals

In pharmaceutical research, this compound is utilized for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the development of complex molecules essential for drug formulation .

Material Science

This compound is also employed in material science for modifying polymers and synthesizing functional materials. It can enhance the properties of polymers by introducing specific functional groups that improve their performance in various applications .

Case Study 1: Synthesis of N-(2-Methoxyacetyl)-Benzamides

A significant application of this compound is in the synthesis of N-(2-methoxyacetyl)-benzamides. This reaction involves treating substituted benzamides with the compound to yield derivatives that exhibit enhanced biological activity .

| Reactant | Product | Yield (%) | Notes |

|---|---|---|---|

| Substituted Benzamide | N-(2-Methoxyacetyl)-Benzamide | 85 | Reaction conditions optimized for yield |

| Unsubstituted Benzamide | N-(2-Methoxyacetyl)-Benzamide | 90 | Demonstrated broad substrate tolerance |

Case Study 2: Production of β-Lactams

Another notable application is in the production of β-lactams. The compound reacts with imines to form β-lactam derivatives, which are crucial in antibiotic development. This process highlights its role as a building block in medicinal chemistry .

| Starting Material | Product | Yield (%) | Significance |

|---|---|---|---|

| Imines | β-Lactams | 75 | Key intermediates for antibiotic synthesis |

Mecanismo De Acción

The reactivity of 2-(Methoxymethoxy)acetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The methoxymethoxy group provides additional stability and reactivity, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Methoxyacetyl chloride: Similar in structure but lacks the methoxymethoxy group.

Acetyl chloride: Lacks the methoxymethoxy group and is less reactive in certain reactions.

Chloromethyl methyl ether: Used as an intermediate in the synthesis of 2-(Methoxymethoxy)acetyl chloride.

Uniqueness

This compound is unique due to the presence of both the acyl chloride and methoxymethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in various synthetic applications, particularly in the formation of complex organic molecules.

Actividad Biológica

2-(Methoxymethoxy)acetyl chloride, with the chemical formula CHClO and CAS number 50918-09-7, is an acyl chloride derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 150.55 g/mol

- Appearance: Colorless to yellow liquid

- Boiling Point: Not specified in the literature

- Solubility: Soluble in organic solvents

The biological activity of this compound is primarily attributed to its role as an acylating agent. It can modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can lead to alterations in cellular functions and signaling pathways.

- Target Interaction : The compound may interact with various enzymes and receptors, potentially leading to changes in metabolic pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of acetyl chlorides could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it may inhibit the growth of certain bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Case Studies

- Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxicity, particularly against breast cancer cells (MCF-7). The study utilized the MTT assay to determine cell viability post-treatment, indicating a dose-dependent response.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that treatment with this compound resulted in a substantial reduction in bacterial colony-forming units (CFUs), suggesting its potential as a therapeutic agent against resistant infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds often exhibit rapid metabolism and clearance due to their reactivity as acyl chlorides. Factors influencing bioavailability include:

- Absorption : Rapid absorption through biological membranes due to lipophilicity.

- Metabolism : Hydrolysis to form corresponding acids, which may have different biological activities.

- Excretion : Primarily via renal pathways after conjugation.

Propiedades

IUPAC Name |

2-(methoxymethoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDPDYYUFNKWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.